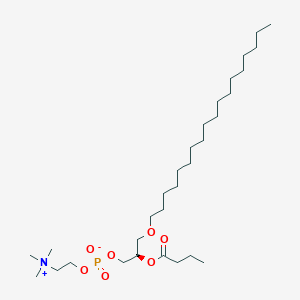
1-十八烷基-2-丁酰-sn-甘油-3-磷酸胆碱
描述
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is a type of phospholipid . It is a precursor to choline biosynthesis and an intermediate in the metabolism of phosphatidylcholine . It is also a natural platelet-activating factor .
Synthesis Analysis
The synthesis of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves several steps. It can be synthesized from 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) which is a natural platelet-activating factor with an ether-linked hexadecyl chain at the sn-1 position and an acetyl group at the sn-2 position .Molecular Structure Analysis
The molecular structure of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is complex. It is a phosphatidylcholine in which the acyl groups at positions 1 and 2 are octadecanoyl and octadecenoyl respectively .Chemical Reactions Analysis
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine participates in various chemical reactions. It is involved in the metabolism of phosphatidylcholine . It can also be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine are influenced by its structure. It has a molecular weight of 579.8 g/mol. It is also known to have good stability .科学研究应用
与离子通道的相互作用
1-十八烷基-2-丁酰-sn-甘油-3-磷酸胆碱是一种醚类磷脂,已研究其与质膜离子通道的相互作用。Potier 等人(2011 年)假设这种脂质可以调节质膜离子通道的功能,特别是在其抗癌特性的背景下 (Potier 等,2011)。
对分泌腺的影响
Söling 等人(1984 年)的一项研究探讨了 1-十八烷基-2-丁酰-sn-甘油-3-磷酸胆碱对分泌腺的影响。他们发现,该化合物刺激豚鼠离体腮腺和外分泌胰腺小叶分泌淀粉酶,模拟了乙酰胆碱的作用 (Söling 等,1984)。
临界胶束浓度的研究
Kramp 等人(1984 年)进行了一项研究,以确定 1-十八烷基-2-丁酰-sn-甘油-3-磷酸胆碱的临界胶束浓度,从而深入了解其物理化学特性。这项研究有助于理解这些化合物的生物活性 (Kramp 等,1984)。
对模型膜的影响
Torrecillas 等人(2006 年)研究了该化合物对模型膜生物物理性质的影响。他们的研究有助于理解这些化合物的作用机制,特别是与它们通过质膜的生物作用有关 (Torrecillas 等,2006)。
对白细胞迁移的影响
Czarnetzki 和 Benveniste(1981 年)研究了 1-十八烷基-2-丁酰-sn-甘油-3-磷酸胆碱对人中性粒细胞迁移的影响。他们发现该化合物对中性粒细胞具有趋化动能和趋化作用,从而深入了解其在炎症部位白细胞聚集中的潜在作用 (Czarnetzki 和 Benveniste,1981)。
作用机制
Mode of Action
It’s important to understand how the compound interacts with its targets and the resulting changes .
Biochemical Pathways
Understanding the affected pathways and their downstream effects is crucial for comprehending the compound’s overall impact .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Understanding these effects can provide insights into the compound’s overall impact .
Action Environment
Such factors can significantly impact the compound’s effectiveness .
安全和危害
As a research chemical, 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine should be handled with care. It is not intended for human or veterinary use.
未来方向
The future research directions of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine could involve further exploration of its biophysical properties and potential applications in nanomedicine . It could also be used to study its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .
属性
IUPAC Name |
[(2R)-2-butanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMRKQKVQGECX-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



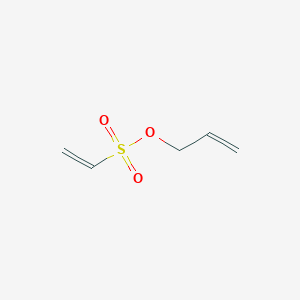



![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)
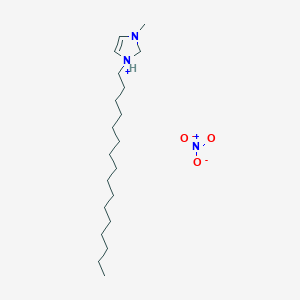
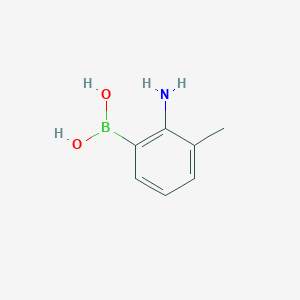
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

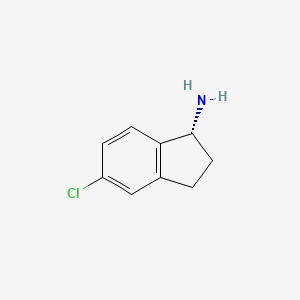
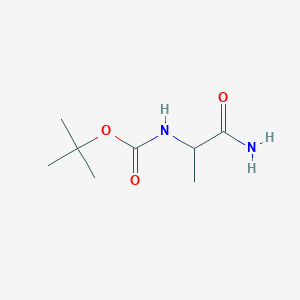
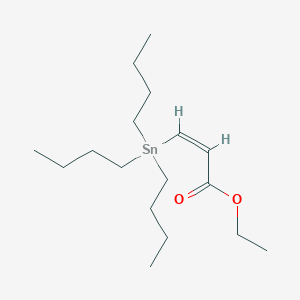

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)